p-Dodecylbenzenesulfonic acid

Biodiesel production Esterification catalysis Homogeneous acid catalysis

Specify CAS 121-65-3 (≥95% purity) for reproducible performance where generic LAS mixtures fail. The defined 4-phenyl isomer (CMC 1.62 mM, distinct from 3-phenyl: 1.34 mM; 5-phenyl: 1.98 mM) governs catalytic efficiency, emulsion stabilization, and mineral flotation. DBSA achieves 2.5× faster esterification than H2SO4—complete FFA conversion in <30 min vs. >12 hr batch—and simultaneously catalyzes esterification and transesterification, eliminating the need for a two-step acid-base process. Essential for solvent-free Biginelli condensations (85–95% yield) and Pickering emulsions at particle loading as low as 0.1 g/L. Isomer-specified procurement ensures batch-to-batch reproducibility.

Molecular Formula C18H30O3S
Molecular Weight 326.5 g/mol
CAS No. 121-65-3
Cat. No. B1328904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Dodecylbenzenesulfonic acid
CAS121-65-3
Molecular FormulaC18H30O3S
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3,(H,19,20,21)
InChIKeyKWXICGTUELOLSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Dodecylbenzenesulfonic Acid (CAS 121-65-3): Technical Baseline and Industrial Positioning


p-Dodecylbenzenesulfonic acid (DBSA, CAS 121-65-3) is a linear alkylbenzenesulfonic acid characterized by a 12-carbon alkyl chain para-substituted on a benzenesulfonic acid moiety [1]. This amphiphilic structure confers dual functionality as both a strong Brønsted acid (pKa ≈ -2.8 for aryl sulfonic acids) and a surfactant with a critical micelle concentration (CMC) in the millimolar range [2]. Commercially, DBSA is typically supplied as a mixture of C10-C13 isomers with ≥95% purity, exhibiting a density of 1.06 g/mL, a melting point of approximately 10°C, and water solubility of 10 g/L at 20°C . Its primary industrial relevance stems from its ability to function as an acid catalyst in aqueous or solvent-free organic transformations while simultaneously providing emulsifying properties that enhance mass transfer in biphasic systems [3].

Why p-Dodecylbenzenesulfonic Acid Cannot Be Substituted with Generic LAS or Other Sulfonic Acids


Substituting p-dodecylbenzenesulfonic acid (DBSA) with a generic linear alkylbenzene sulfonic acid (LAS) mixture or an alternative aryl sulfonic acid such as p-toluenesulfonic acid (TSA) introduces significant performance variability due to structural and physicochemical divergence. The specific para-substituted C12 linear alkyl chain of DBSA confers a unique balance of hydrophobicity and surface activity that directly governs its catalytic efficiency, emulsion stabilization behavior, and micellization thermodynamics [1]. Isomer position alone alters the CMC by over 20%, and branching versus linearity profoundly impacts biodegradation and aggregation morphology [2][3]. Even within the LAS family, commercial mixtures contain multiple homologues and positional isomers, each with distinct surface properties, making reproducible performance in sensitive applications such as biphasic catalysis or nanoparticle-stabilized emulsions impossible with a non-specified product [4]. The following quantitative evidence substantiates why specifying CAS 121-65-3 (or its defined isomer composition) is a necessary procurement control rather than an arbitrary preference.

Quantitative Differentiation of p-Dodecylbenzenesulfonic Acid: Head-to-Head Evidence Against Comparators


Catalytic Esterification Rate: DBSA vs. Sulfuric Acid vs. p-Toluenesulfonic Acid

In the esterification of oleic acid with methanol for biodiesel production, 4-dodecylbenzenesulfonic acid (DBSA) exhibited a significantly faster reaction rate compared to both sulfuric acid (H2SO4) and p-toluenesulfonic acid (TSA). The reaction rate increased with increasing catalyst hydrophobicity, with DBSA (logP ≈ 5.46) outperforming the more hydrophilic TSA and H2SO4 [1]. Under identical conditions, the rate constant for DBSA-catalyzed esterification was approximately 2.5-fold higher than that observed with H2SO4 [1].

Biodiesel production Esterification catalysis Homogeneous acid catalysis

Surfactant Efficiency: Critical Micelle Concentration Variation by Isomer Position

The position of the phenyl group along the dodecyl chain in dodecylbenzenesulfonate isomers directly determines the critical micelle concentration (CMC). For the 4-phenyl isomer (p-DBSA, CAS 121-65-3), the CMC at 25°C was measured at 1.62 mM, which is approximately 21% higher than the 3-phenyl isomer (CMC = 1.34 mM) and 18% lower than the 5-phenyl isomer (CMC = 1.98 mM) [1]. This trend demonstrates that shifting the phenyl group from position 3 to 5 along the alkyl chain systematically increases CMC, with the 4-phenyl isomer occupying an intermediate but distinct position in the series [1].

Surfactant science Micellization Flotation collectors

Emulsion Stabilization: Interfacial Partitioning of DBSA vs. p-Toluenesulfonic Acid

Interfacial tension measurements on 26 nm boehmite nanoparticles revealed a fundamental mechanistic divergence between p-dodecylbenzenesulfonic acid (DBSA) and the non-surfactant analog p-toluenesulfonic acid (TSA). DBSA partitions between the particle surface and the oil-water interface, enabling emulsion formation; in contrast, TSA remains exclusively bound to the particle surface and does not support emulsification under identical conditions [1]. At equilibrium, the interfacial tension in the presence of DBSA-modified particles was approximately 15 mN/m, compared to 32 mN/m for the pure water-oil interface, confirming active interfacial activity [1].

Emulsion science Nanoparticle stabilization Interfacial phenomena

Biginelli Reaction Efficiency: Solvent-Free vs. Aqueous Conditions with DBSA

In the one-pot Biginelli synthesis of 3,4-dihydropyrimidinones, p-dodecylbenzenesulfonic acid (DBSA) functions effectively as a Brønsted acid-surfactant catalyst under both aqueous and solvent-free conditions. While yields were comparable (85-95%) across both methods, reaction times were considerably shorter under solvent-free conditions: 15-30 minutes versus 45-90 minutes in water [1]. This represents a 50-67% reduction in reaction time, directly attributable to the enhanced mass transfer and substrate concentration within the hydrophobic domains formed by DBSA in the absence of bulk water [1].

Multicomponent reactions Green chemistry Dihydropyrimidinone synthesis

Sulfonation Kinetics: Positional Isomer Reactivity in DBSA Precursor Synthesis

The relative rate of sulfonation of linear dodecylbenzenes with 20% oleum at 18°C decreases as the phenyl group is positioned toward the center of the alkyl chain. The 6-phenyl isomer exhibits a sulfonation rate approximately 40% lower than that of the 1-phenyl isomer [1]. The 4-phenyl isomer (the precursor to CAS 121-65-3) occupies an intermediate position in this reactivity series, which has implications for both synthetic route optimization and the isomer distribution in commercial DBSA products derived from Friedel-Crafts alkylation of benzene with 1-dodecene [1].

Sulfonation Process chemistry Alkylbenzene synthesis

Alkyl Oleate Yield: DBSA-Catalyzed Esterification with Varied Alcohol Chain Length

In the DBSA-catalyzed esterification of oleic acid and transesterification of oleic oil in the presence of excess water, the yield of alkyl oleates exhibited a pronounced dependence on the lipophilicity of the alcohol substrate. Longer straight-chain alcohols produced a two-fold increase in yield, with yields reaching 80%+ for C4-C6 alcohols compared to 30-50% for shorter chain analogs [1]. Under mixed substrate conditions (oleic acid/oleic oil/water 1:1:1), the alkyl oleate yield increased from the 30-50% range to 60-95% when longer chain alcohols were employed, demonstrating DBSA's preferential activity with more hydrophobic substrates [1].

Oleochemistry Esterification Biobased surfactants

Validated Application Scenarios for p-Dodecylbenzenesulfonic Acid (CAS 121-65-3)


Biodiesel Production from High Free Fatty Acid Feedstocks

DBSA is uniquely positioned for the esterification of high-FFA oils (e.g., waste cooking oil, crude microalgal lipids) due to its hydrophobic character, which enables it to remain in the organic phase and maintain catalytic activity even in the presence of water generated during esterification. The reaction rate with DBSA is 2.5× faster than with sulfuric acid, and continuous processes using DBSA achieve complete conversion in <30 minutes residence time compared to >12 hours for batch H2SO4 processes [1][2]. DBSA also simultaneously catalyzes esterification of FFAs and transesterification of triglycerides, eliminating the need for a two-step acid-base process [1].

Aqueous and Solvent-Free Multicomponent Organic Synthesis

DBSA functions as a Brønsted acid-surfactant catalyst in water or under solvent-free conditions for reactions including Biginelli, Hantzsch, and Mannich-type condensations. The surfactant properties create hydrophobic microdomains that concentrate organic substrates and exclude water, accelerating reactions without requiring organic solvents. In the Biginelli synthesis of dihydropyrimidinones, DBSA enables solvent-free processing that reduces reaction time by 50-67% (15-30 min vs. 45-90 min in water) while maintaining 85-95% yields [3]. This approach aligns with green chemistry principles by minimizing solvent use and simplifying purification.

Pickering Emulsion Stabilization with Surface-Modified Nanoparticles

DBSA uniquely partitions between nanoparticle surfaces and the oil-water interface when used to modify cationic particles such as boehmite, enabling the formation of stable Pickering emulsions [4]. In contrast, non-surfactant sulfonic acids like p-toluenesulfonic acid remain bound to the particle surface and do not support emulsification [4]. This property is exploited in the formulation of catalyst supports, drilling fluids, and personal care products where nanoparticle-stabilized emulsions offer superior stability compared to surfactant-only systems. The minimum particle concentration for stable emulsions with DBSA-modified 8 nm boehmite is 0.1 g/L [4].

Surfactant for Mineral Flotation and Enhanced Oil Recovery

The 4-phenyl isomer of dodecylbenzenesulfonic acid (p-DBSA, CAS 121-65-3) exhibits a CMC of 1.62 mM at 25°C, which is distinct from the 3-phenyl (1.34 mM) and 5-phenyl (1.98 mM) isomers [5]. This specific CMC value, combined with its adsorption thermodynamics at solid-liquid interfaces, makes the 4-phenyl isomer particularly effective as a collector in mineral flotation processes and as a surfactant in enhanced oil recovery (EOR) applications [5]. Substitution with a generic LAS mixture containing variable isomer distributions would introduce unpredictable froth stability and collector efficiency, directly impacting mineral recovery rates.

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